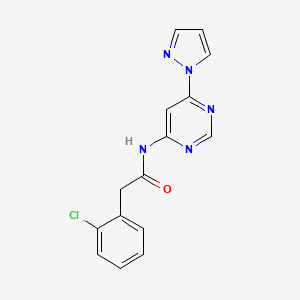

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound and its analogs have garnered interest within the scientific community for their potential in various applications, notably in anticancer studies. The structure of these compounds allows for significant versatility in synthetic chemistry, enabling the exploration of a wide range of biological activities.

Synthesis Analysis

The synthesis of these compounds involves multiple steps, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate. Various aryloxy groups are attached to the C2 position of the pyrimidine ring to explore different biological activities. One such synthesis approach demonstrated the potential for anticancer activity, where compounds showed appreciable inhibition against several cancer cell lines (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through analytical and spectral studies, including single crystal X-ray data. Such analyses confirm the structures of synthesized compounds and provide insight into their chemical reactivity and potential biological interactions (Janardhan et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of novel derivatives with potential therapeutic applications. The reactivity is often explored through the synthesis of fused rings and other complex structures, contributing to a deeper understanding of their chemical properties (Narayana et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in the drug development process. These characteristics are determined through comprehensive analyses, including X-ray crystallography, to assess the compounds' suitability for further development (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are essential for understanding the compounds' behavior in biological systems. Studies have explored these aspects through synthetic routes involving key reactions and characterizations, laying the groundwork for potential pharmacological applications (Taylor & Patel, 1992).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A significant area of research on pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to "N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide," has been their evaluation as anticancer agents. For instance, El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, noting that among these, certain compounds demonstrated mild to moderate antitumor activity against human breast adenocarcinoma cell lines, with one derivative being highlighted for its significant efficacy (El-Morsy, El-Sayed, & Abulkhair, 2017). Similarly, Hafez, El-Gazzar, & Al-Hussain (2016) identified novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine as potent antimicrobial and anticancer agents, showing higher anticancer activity than doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives and related compounds have also been extensively studied. Research by Hafez et al. (2016) demonstrated that some newly synthesized compounds exhibited good to excellent antimicrobial activity, positioning them as promising candidates for further exploration in antimicrobial therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

Spectroscopic and Structural Analysis

Studies have also focused on the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, with an emphasis on understanding their chemical structure and properties through spectroscopic methods. For example, Rahmouni et al. (2014) discussed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, providing detailed insights into their chemical structure and potential reactivity (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Novel Synthesis Approaches

Innovative synthetic methodologies to produce pyrazolo[3,4-d]pyrimidine derivatives and similar compounds have been explored, aiming to enhance their pharmacological profile and potential applications. Elian, Abdelhafiz, & Abdelreheim (2014) presented a study on heterocyclic synthesis with activated nitriles, leading to polyfunctionally substituted heterocyclo pyrimidines and other derivatives, highlighting the versatility and potential of these compounds in various biological applications (Elian, Abdelhafiz, & Abdelreheim, 2014).

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-12-5-2-1-4-11(12)8-15(22)20-13-9-14(18-10-17-13)21-7-3-6-19-21/h1-7,9-10H,8H2,(H,17,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQZEIDARLTPBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)

![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)

![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)